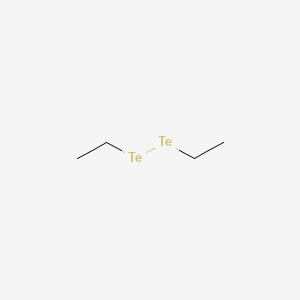

Diethylditelluride

Description

Properties

CAS No. |

26105-63-5 |

|---|---|

Molecular Formula |

C4H10Te2 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

(ethylditellanyl)ethane |

InChI |

InChI=1S/C4H10Te2/c1-3-5-6-4-2/h3-4H2,1-2H3 |

InChI Key |

DRAQBUIVUGPBEB-UHFFFAOYSA-N |

Canonical SMILES |

CC[Te][Te]CC |

Origin of Product |

United States |

Foundational & Exploratory

Diethylditelluride: A Technical Guide for Researchers

CAS Number: 26105-63-5

This document provides a comprehensive technical overview of diethylditelluride, intended for researchers, scientists, and professionals in drug development. It covers the compound's properties, synthesis, and biological activities, with a focus on experimental data and methodologies.

Chemical and Physical Properties

This compound, with the chemical formula C₄H₁₀Te₂, is an organotellurium compound that plays a role in various chemical syntheses and has been investigated for its biological activities.[1] While detailed experimental data on its physical properties are not extensively reported in publicly available literature, some key characteristics are summarized below. Further experimental determination is recommended for precise values.

| Property | Value | Source |

| CAS Number | 26105-63-5 | [1] |

| Molecular Formula | C₄H₁₀Te₂ | [1] |

| Molecular Weight | 313.32 g/mol | [1] |

| Appearance | Not explicitly stated for this compound. Diethyl telluride, a related compound, is a pale yellow liquid.[2] | General knowledge |

| Odor | Not explicitly stated for this compound. Diethyl telluride has a strong garlic-like odor.[2] | General knowledge |

| Melting Point | Data not available | |

| Boiling Point | Data not available. Diethyl telluride has a boiling point of 137-138 °C. | |

| Solubility | Data not available. Diethyl telluride is practically insoluble in water but soluble in organic solvents like ethanol.[2] |

Synthesis of this compound

General Experimental Protocol for Diorganoditelluride Synthesis (Illustrative):

Objective: To synthesize a diorganoditelluride by reduction of tellurium and subsequent alkylation.

Materials:

-

Elemental tellurium powder

-

Reducing agent (e.g., sodium borohydride)

-

Ethyl halide (e.g., ethyl bromide or ethyl iodide)

-

Anhydrous solvent (e.g., ethanol, tetrahydrofuran)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for air-sensitive reactions

Methodology:

-

Preparation of the Telluride Reagent:

-

Under an inert atmosphere, elemental tellurium powder is suspended in an anhydrous solvent.

-

A reducing agent, such as sodium borohydride, is added portion-wise to the suspension at a controlled temperature (e.g., 0 °C) to form the corresponding telluride anion (Te₂²⁻). The reaction is typically stirred until the tellurium is fully dissolved, indicated by a color change.

-

-

Alkylation Reaction:

-

The ethyl halide is added dropwise to the freshly prepared telluride solution, maintaining the inert atmosphere and controlled temperature.

-

The reaction mixture is stirred for a specified period to allow for the formation of this compound.

-

-

Work-up and Purification:

-

The reaction is quenched, for example, by the addition of water.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or chromatography, to yield pure this compound.

-

Logical Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Characterization of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy.

¹H and ¹³C NMR Data:

Biological Activities

Organotellurium compounds, including diorgano ditellurides, have garnered interest for their potential biological activities, notably as antioxidants.

Antioxidant Activity

The antioxidant properties of diorgano ditellurides are attributed to their ability to act as glutathione (B108866) peroxidase (GPx) mimetics, detoxifying reactive oxygen species.

Proposed Signaling Pathway for GPx-like Activity:

Caption: Proposed catalytic cycle of diorgano ditellurides as GPx mimetics.

Experimental Protocol for Antioxidant Activity Assays (DPPH & ABTS):

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Potassium persulfate

-

Methanol (B129727) or other suitable solvent

-

UV-Vis spectrophotometer

DPPH Assay Methodology:

-

A stock solution of DPPH in methanol is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm).

-

The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

ABTS Assay Methodology:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate in the dark.

-

The ABTS•+ solution is diluted with a suitable solvent to a specific absorbance at its maximum wavelength (around 734 nm).

-

Different concentrations of this compound are added to the ABTS•+ solution.

-

After a defined incubation time, the absorbance is measured.

-

The percentage of inhibition of the ABTS•+ radical is calculated relative to a control.

Toxicity

Organotellurium compounds can exhibit toxicity, and their effects are an important area of research. The toxicity of diorgano ditellurides has been evaluated in various in vitro and in vivo models.

References

Diethylditelluride: Core Physicochemical Properties

Diethylditelluride is an organotellurium compound with distinct chemical and physical properties. This guide provides a concise overview of its fundamental molecular characteristics.

Molecular Formula and Weight

The core identity of a chemical compound is established by its molecular formula and weight. This compound consists of carbon, hydrogen, and tellurium atoms.

| Property | Value | Reference |

| Molecular Formula | C4H10Te2 | [1] |

| Molecular Weight | 313.32 g/mol | [1] |

Structural and Chemical Identity

The structure of this compound features a ditelluride bond (Te-Te), which is a key aspect of its chemistry and reactivity. The dynamic nature of this bond allows for reversible exchange reactions, a property that has been explored in the context of dynamic combinatorial chemistry and the development of self-healing materials.[2]

It is important to distinguish this compound (C4H10Te2) from the related compound diethyl telluride (C4H10Te), which has a single tellurium atom and a molecular weight of 185.7 g/mol .[3][4]

References

physical and chemical properties of Diethylditelluride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylditelluride ((C₂H₅)₂Te₂) is an organotellurium compound characterized by a Te-Te single bond. This guide provides an in-depth overview of its physical and chemical properties, drawing from available scientific literature. It is intended to serve as a valuable resource for professionals in research, science, and drug development who are interested in the chemistry and potential applications of this and similar organochalcogen compounds.

Physical Properties

Quantitative physical data for this compound is not extensively documented in readily available literature. However, some key identifiers are provided below.

| Property | Value | Reference |

| CAS Number | 26105-63-5 | [1] |

| Molecular Formula | C₄H₁₀Te₂ | [1] |

| Molecular Weight | 313.32 g/mol | [1] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of organoditellurides, primarily centered around the labile Te-Te bond.

Dynamic Te-Te Bond Exchange: The ditelluride bond in this compound and other ditellurides is known to undergo rapid dynamic exchange reactions in solution. This property is of interest in the field of dynamic combinatorial chemistry, where the reversible formation and breaking of the Te-Te bond can be utilized to generate libraries of compounds. This exchange has been studied using ¹²⁵Te NMR spectroscopy.

Synthesis: One documented method for the synthesis of this compound involves a modification of the methods used for the preparation of dimethyl diselenide and dimethyl ditelluride. The purity and identity of the synthesized this compound have been confirmed through vibrational spectroscopy (Raman and Infrared) and ¹H NMR.

Spectroscopic Properties

Vibrational Spectroscopy (Raman and Infrared)

The Raman and infrared spectra of this compound have been measured and analyzed. The vibrational spectra are consistent with a molecule possessing a linear C-C-Te-Te-C-C skeleton and belonging to the D₃d point group. A key observation supporting this structure is the lack of coincidence between the frequencies of skeletal vibrations in the Raman and infrared spectra, which is expected for a molecule with a center of symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Proton NMR spectroscopy has been utilized to establish the purity of synthesized this compound.

¹²⁵Te NMR: Tellurium-125 NMR spectroscopy is a powerful tool for studying the electronic environment of the tellurium atoms. It has been employed to investigate the dynamic exchange of the Te-Te bond in this compound and other ditellurides.

Experimental Protocols

Synthesis of this compound

While a highly detailed, step-by-step protocol is not available in the reviewed literature, the synthesis is described as a modification of the methods for preparing dimethyl diselenide and dimethyl ditelluride. The general approach likely involves the reduction of a suitable tellurium precursor followed by alkylation with an ethylating agent.

Characterization Methods

-

Raman and Infrared Spectroscopy: Liquid-phase infrared spectra and Raman spectra are recorded to analyze the vibrational modes of the molecule. The lack of coincidence between Raman and infrared frequencies for skeletal vibrations provides strong evidence for a centrosymmetric structure.

-

¹H NMR Spectroscopy: Used to confirm the identity and assess the purity of the synthesized compound.

-

¹²⁵Te NMR Spectroscopy: Employed to study the dynamic nature of the Te-Te bond in solution.

Visualizations

Logical Relationship of Spectroscopic Analysis

Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.

Biological Activity

The biological activities of organotellurium compounds, in general, have been a subject of research, with some demonstrating antioxidant properties. However, specific toxicological or pharmacological data for this compound is not extensively detailed in the currently available literature. Further research is required to elucidate the specific biological effects of this compound.

Conclusion

This compound is an organotellurium compound with interesting structural and dynamic properties. Its linear, centrosymmetric skeleton has been established through vibrational spectroscopy. The dynamic nature of its Te-Te bond, studied by ¹²⁵Te NMR, makes it a candidate for applications in dynamic combinatorial chemistry. While some aspects of its synthesis and characterization have been reported, a comprehensive understanding of its physical properties and biological activities requires further investigation. This guide provides a foundational overview for researchers and professionals, highlighting the current state of knowledge and identifying areas for future exploration.

References

Diethylditelluride: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety data and recommended handling precautions for diethylditelluride. It is intended to inform researchers and professionals in drug development and other scientific fields about the potential hazards associated with this compound and to provide guidance on its safe use in a laboratory setting.

Disclaimer: Specific safety data for this compound is limited. The information presented here is based on available data for closely related organotellurium compounds and general safety principles for handling hazardous chemicals. A thorough risk assessment should be conducted before any use of this compound.

Compound Identification and Properties

| Property | Value | Source |

| CAS Number | 26105-63-5 | [1] |

| Molecular Formula | C4H10Te2 | [1] |

| Molecular Weight | 313.32 g/mol | [1] |

| Synonyms | Ethyl ditelluride, Diethyl ditelluride | [1] |

| Purity | >95% (as commercially available) | [1] |

Hazard Identification and Classification

A specific Globally Harmonized System (GHS) classification for this compound is not currently available. However, based on the known hazards of the closely related compound, diethyl telluride, and the general toxicity of organotellurium compounds, this compound should be handled as a hazardous substance with the following potential classifications:

| Hazard Class | Potential Classification | Notes |

| Acute Toxicity, Oral | Category 3: Toxic if swallowed | Inferred from diethyl telluride data. Organotellurium compounds are generally toxic. |

| Acute Toxicity, Dermal | Category 3: Toxic in contact with skin | Inferred from diethyl telluride data. |

| Acute Toxicity, Inhalation | Category 3: Toxic if inhaled | Inferred from diethyl telluride data. |

| Flammability | Flammable liquid and vapor | Inferred from diethyl telluride data. |

Potential Health Effects:

-

Inhalation: May cause respiratory irritation, dizziness, headache, and nausea. Tellurium compounds can impart a garlic-like odor to the breath.

-

Skin Contact: May cause skin irritation and may be absorbed through the skin, leading to systemic toxicity.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: Toxic if swallowed. May cause gastrointestinal irritation, nausea, vomiting, and systemic poisoning.

Handling and Storage Precautions

Due to the limited specific data, a conservative approach to handling and storage is essential.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile rubber).

-

A lab coat or chemical-resistant apron should be worn.

-

Closed-toe shoes are mandatory.

-

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling Procedures:

-

Avoid all direct contact with the substance.

-

Do not breathe vapor or dust.

-

Handle in a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material.

-

Use only non-sparking tools.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as oxidizing agents.

Emergency Procedures

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Do not let the product enter drains.

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis or use of this compound are not provided in the safety-focused search results. Researchers should consult peer-reviewed scientific literature for specific experimental procedures. One cited method for the synthesis of diethyl telluride mentions the formation of this compound as a byproduct. This synthesis involves the hydrazine (B178648) hydrate-mediated reductive alkylation of tellurium.[3]

Visualizing Safe Handling and Hazard Mitigation

To further aid in the understanding of safe handling practices, the following diagrams illustrate key workflows and logical relationships.

Caption: Workflow for the safe handling of this compound.

Caption: Hazard mitigation strategies for this compound.

References

An In-depth Technical Guide to the Solubility of Diethylditelluride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

October 12, 2025

This technical guide addresses the solubility of diethylditelluride in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely unpublished. This guide, therefore, provides a summary of the available qualitative solubility information for analogous compounds, a detailed experimental protocol for determining the solubility of air-sensitive organotellurium compounds like this compound, and a visualization of the experimental workflow.

Qualitative Solubility of Diorgano Ditellurides

Table 1: Qualitative Solubility of Diorgano Ditellurides in Common Organic Solvents

| Solvent Family | Specific Solvents | Expected Solubility |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |

| Ketones | Acetone | Soluble |

| Alcohols | Ethanol, Methanol | Sparingly Soluble |

| Aliphatic Hydrocarbons | Petroleum Ether, Hexane | Sparingly Soluble |

| Water | Insoluble |

Note: This table is based on qualitative descriptions for compounds like diphenyl ditelluride and serves as a general guideline for this compound.

Experimental Protocol for Determining the Solubility of this compound

The following protocol outlines a robust method for determining the solubility of this compound, taking into account its likely air-sensitivity. The modified shake-flask method is recommended, followed by quantitative analysis, for instance, by Nuclear Magnetic Resonance (NMR) spectroscopy.

2.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest (e.g., ethanol, methanol, acetone, toluene)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Syringes and needles for inert atmosphere transfers

-

0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

Analytical balance

-

NMR spectrometer and NMR tubes

-

Internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene)

2.2. Procedure

-

Preparation of Saturated Solutions (under inert atmosphere): a. In a glovebox or under a positive pressure of inert gas, add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved. b. Record the exact mass of this compound added. c. Using a syringe, add a precise volume of the desired anhydrous organic solvent to the vial. d. Securely cap the vial.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment. b. Carefully draw the supernatant (the saturated solution) using a syringe fitted with a 0.22 µm PTFE filter to remove any suspended solid particles. This step must be performed under an inert atmosphere to prevent exposure to air.

-

Quantitative Analysis by ¹H NMR Spectroscopy: a. Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in the same deuterated solvent that will be used for the analysis (e.g., CDCl₃). b. In an NMR tube, add a precise volume of the filtered saturated solution of this compound. c. Add a precise volume of the internal standard stock solution to the NMR tube. d. Acquire the ¹H NMR spectrum. e. Integrate the signals corresponding to the protons of this compound and the internal standard. f. Calculate the concentration of this compound in the saturated solution using the following equation:

CDETe = (IDETe / NDETe) * (NIS / IIS) * CIS

Where:

-

CDETe = Concentration of this compound

-

IDETe = Integral of the this compound signal

-

NDETe = Number of protons giving rise to the this compound signal

-

NIS = Number of protons giving rise to the Internal Standard signal

-

IIS = Integral of the Internal Standard signal

-

CIS = Concentration of the Internal Standard

-

-

Data Reporting: a. Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

An In-depth Technical Guide on the Reactivity of Diethylditelluride with Oxidizing Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylditelluride ((C₂H₅)₂Te₂) is an organotellurium compound that has garnered interest in various fields, including materials science and as a precursor for catalysts. Its reactivity, particularly with oxidizing agents, is a critical aspect that dictates its stability, transformation pathways, and potential applications. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of oxidizing agents, focusing on the resulting products, reaction mechanisms, and detailed experimental protocols. The information presented herein is intended to be a valuable resource for researchers and professionals working with organotellurium compounds.

Data Presentation: Summary of Oxidation Reactions

The reaction of this compound with various oxidizing agents leads to a range of oxidized tellurium species. The product distribution is highly dependent on the nature of the oxidizing agent and the reaction conditions. A summary of key quantitative data is presented in Table 1.

| Oxidizing Agent | Product(s) | Yield (%) | Reaction Conditions |

| Hydrogen Peroxide (H₂O₂) | Diethyl telluroxide ((C₂H₅)₂TeO) | ~85% | Room temperature, 1 hour[1] |

| Air (O₂) (prolonged exposure) | Diethyl tellurone ((C₂H₅)₂TeO₂) | ~60% | Ambient air, prolonged period[1] |

| Halogens (Cl₂, Br₂, I₂) | Ethyltellurium trihalides (C₂H₅TeX₃), Diethyltellurium dihalides ((C₂H₅)₂TeX₂) | Not specified | Varies with halogen |

| Nitric Acid (HNO₃) | Complex telluric acid derivatives | Not specified | Strong oxidizing conditions[1] |

Core Reactivity with Oxidizing Agents

Reaction with Hydrogen Peroxide

Hydrogen peroxide is a common and relatively mild oxidizing agent for this compound, leading to the formation of diethyl telluroxide.

Reaction: (C₂H₅)₂Te₂ + H₂O₂ → (C₂H₅)₂TeO + H₂O + Te

Mechanism: The reaction is believed to proceed through a nucleophilic attack of the tellurium atom on the electrophilic oxygen of hydrogen peroxide. The ditelluride bond is cleaved during this process.

Experimental Protocol: Synthesis of Diethyl Telluroxide

-

Materials: this compound, 30% hydrogen peroxide solution, diethyl ether.

-

Procedure:

-

Dissolve a known amount of this compound in diethyl ether in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for one hour.[1]

-

The formation of a white precipitate (diethyl telluroxide) should be observed.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

-

-

Characterization: The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy. Expected ¹H NMR signals for the ethyl group will show a downfield shift compared to the starting material due to the electron-withdrawing effect of the oxygen atom.

Reaction with Halogens (Chlorine, Bromine, Iodine)

Halogens are strong oxidizing agents that readily react with this compound, leading to the cleavage of the Te-Te bond and the formation of organotellurium halides. These reactions are fundamental in organotellurium chemistry for the synthesis of various tellurium-containing compounds.[2]

Reaction: (C₂H₅)₂Te₂ + 3X₂ → 2C₂H₅TeX₃ (X = Cl, Br) (C₂H₅)₂Te₂ + X₂ → (C₂H₅)₂Te₂X₂ (intermediate)

Mechanism: The reaction likely proceeds through an electrophilic attack of the halogen on the tellurium atom, leading to the formation of a transient species that subsequently undergoes further reaction to yield the stable trihalide or dihalide products.

Experimental Protocol: Synthesis of Ethyltellurium Tribromide

-

Materials: this compound, bromine, carbon tetrachloride (or another inert solvent).

-

Procedure:

-

Dissolve this compound in carbon tetrachloride in a flask protected from light.

-

Cool the solution to 0 °C.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise with stirring. A 3:1 molar ratio of Br₂ to (C₂H₅)₂Te₂ is typically used for the formation of the trihalide.

-

A color change and the formation of a precipitate are usually observed.

-

After the addition is complete, stir the reaction mixture at room temperature for a few hours.

-

Isolate the product by filtration, wash with the solvent, and dry.

-

Reaction with Nitric Acid

Concentrated nitric acid is a powerful oxidizing agent that can lead to the formation of highly oxidized tellurium species. The reaction with this compound is expected to be vigorous and result in the formation of complex telluric acid derivatives.[1] Due to the hazardous nature of this reaction, it should be performed with extreme caution in a well-ventilated fume hood.

Experimental Protocol:

-

Caution: This reaction is highly exothermic and produces toxic nitrogen oxides. Appropriate safety precautions must be taken.

-

Procedure:

-

In a flask equipped with a dropping funnel and a gas outlet, place a small amount of this compound.

-

Cool the flask in an ice bath.

-

Slowly and carefully add concentrated nitric acid dropwise.

-

Control the reaction rate by adjusting the addition rate of the acid.

-

After the reaction subsides, the mixture can be carefully diluted with water to precipitate the product.

-

The solid product should be handled with care and characterized using appropriate analytical techniques.

-

Reaction with Other Oxidizing Agents

-

Peroxy Acids (e.g., m-CPBA): Peroxy acids are known to be effective reagents for the oxidation of various functional groups. It is anticipated that they would react with this compound to form telluroxides and tellurones, similar to the reaction with hydrogen peroxide but potentially under milder conditions and with different selectivity.

Visualization of Experimental Workflow

The general workflow for the oxidation of this compound and subsequent product analysis can be visualized as follows:

Conclusion

The reactivity of this compound with oxidizing agents is diverse and leads to a variety of oxidized organotellurium compounds. The choice of oxidizing agent and the control of reaction conditions are crucial for selectively obtaining the desired products, such as diethyl telluroxide or diethyl tellurone. The reactions with halogens provide a pathway to organotellurium halides, which are versatile synthetic intermediates. This guide provides a foundational understanding of these reactions, including experimental considerations and mechanistic insights, to aid researchers in their work with this fascinating class of compounds. Further research is warranted to fully elucidate the mechanisms of these reactions and to explore the reactivity with a broader range of oxidizing agents.

References

dynamic Te-Te bond exchange in Diethylditelluride

An In-Depth Technical Guide to the Dynamic Te-Te Bond Exchange in Diethylditelluride

Abstract

Dynamic covalent chemistry (DCC) has emerged as a powerful tool for the development of adaptive materials, molecular sensors, and drug delivery systems.[1][2] Within this field, the reversible exchange of chalcogen-chalcogen bonds is of particular interest. While disulfide and diselenide exchanges have been extensively studied, the dynamic nature of the ditelluride (Te-Te) bond is a more recent and highly promising area of research.[3][4] This technical guide provides a comprehensive overview of the dynamic Te-Te bond exchange in this compound, a representative dialkyl ditelluride. We will delve into the thermodynamics and kinetics of the exchange, elucidate the proposed mechanism, detail the experimental protocols for its investigation, and discuss its potential applications for researchers, scientists, and professionals in drug development.

Introduction to Dynamic Ditelluride Chemistry

Dynamic combinatorial chemistry utilizes reversible reactions to generate libraries of molecules that can adapt their composition in response to their environment, ultimately reaching a state of thermodynamic equilibrium.[1][5] The efficiency of these systems is largely dependent on the lability of the dynamic covalent bond. The Te-Te bond, with a bond dissociation energy significantly lower than that of S-S and Se-Se bonds, is exceptionally suited for rapid dynamic exchange reactions under mild conditions.[3][6]

Unlike disulfide and diselenide exchanges, which often require external stimuli such as changes in pH or the presence of catalysts, the Te-Te bond exchange in compounds like this compound proceeds spontaneously and rapidly.[3][4] This exchange can occur in various solvents, at very low temperatures, and even in the absence of light, highlighting the inherent reactivity of the ditelluride moiety.[3][6] This unique characteristic makes ditellurides excellent candidates for the construction of highly dynamic molecular systems.[3][7]

Quantitative Data on Chalcogen Bond Exchange

The propensity for dynamic exchange is directly related to the bond dissociation energy (BDE) of the chalcogen-chalcogen bond. The weaker the bond, the more readily it can be cleaved and reformed. The Te-Te bond is considerably weaker than its lighter congeners, facilitating a more dynamic system.

| Bond Type | Bond Dissociation Energy (kJ mol⁻¹) | Reference(s) |

| Te-Te | 126 | [3][6] |

| Te-Te | 149 | [8] |

| Te-Te (gaseous diatomic) | 259.8 ± 5.0 | [9] |

| Se-Se | 172 | [3][6] |

| Se-Se | 192 | [8] |

| S-S | 240 | [3][6] |

| Te-C | 200 | [8] |

| Se-C | 234 | [8] |

Note: Discrepancies in reported BDE values can arise from different experimental or computational methods. The values of 126, 172, and 240 kJ mol⁻¹ are frequently cited in the context of dynamic combinatorial chemistry of ditellurides.[3][6]

Studies using ¹²⁵Te NMR spectroscopy have shown that when two different symmetric ditellurides (e.g., dimethyl ditelluride and this compound) are mixed, they rapidly reach a statistical 1:1:2 equilibrium distribution of the two homodimers and the corresponding heterodimer.[3][10] This rapid equilibration, often occurring within minutes at room temperature, is a hallmark of the efficient Te-Te exchange.[6][10]

Mechanism of Te-Te Bond Exchange

Synergistic experimental and computational studies have shed light on the mechanism of the ditelluride-ditelluride exchange.[3] The exchange is proposed to proceed through a non-synchronous concerted mechanism, rather than a radical-based pathway.[3][6]

Key evidence supporting the non-synchronous concerted mechanism includes:

-

The exchange proceeds efficiently in the absence of visible light and in the presence of radical scavengers.[3][7]

-

Quantum chemical analyses indicate that the concerted mechanism, where Te-Te bonds are broken and formed simultaneously, is energetically favorable.[3][6]

The efficiency of chalcogen-chalcogen exchange involving tellurium follows the trend: Te-Te > Te-Se > Te-S.[3][7]

Caption: Proposed non-synchronous concerted mechanism for Te-Te exchange.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of dialkyl ditellurides involves the reduction of elemental tellurium followed by alkylation.[8]

Protocol:

-

Reduction of Tellurium: Elemental tellurium powder is reduced to sodium ditelluride (Na₂Te₂) using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an inert solvent like N,N-dimethylformamide (DMF).[8] The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Optimization: The reaction conditions, including the amount of NaBH₄, temperature, and reaction time, are optimized to selectively favor the formation of the ditelluride dianion (Te₂²⁻) over the telluride dianion (Te²⁻).[8]

-

Alkylation: The resulting solution of sodium ditelluride is then treated with an alkylating agent, such as ethyl bromide or ethyl iodide, at room temperature.[8][11]

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation to yield this compound.

Monitoring Te-Te Exchange via ¹²⁵Te NMR Spectroscopy

¹²⁵Te NMR spectroscopy is a powerful technique for studying the dynamic exchange of ditellurides due to its wide chemical shift range and sensitivity to the local electronic environment of the tellurium nucleus.[3][12]

Protocol:

-

Sample Preparation: Equimolar amounts of two distinct symmetric ditellurides (e.g., this compound and diphenyl ditelluride) are dissolved in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[3][10]

-

Data Acquisition: ¹²⁵Te NMR spectra are recorded at regular intervals at a constant temperature (e.g., 25 °C).[13] A standard, such as diphenylditelluride in a capillary, can be used as an external reference.[13]

-

Analysis: The spectra are analyzed to monitor the disappearance of the signals corresponding to the starting homo-ditellurides and the appearance of new signals corresponding to the hetero-ditelluride product. The integration of these signals allows for the quantification of the species in the mixture over time until equilibrium is reached.[3]

Caption: Experimental workflow for monitoring Te-Te exchange by ¹²⁵Te NMR.

Mass Spectrometry Analysis

Mass spectrometry (MS) can be used to confirm the identity of the components within the dynamic combinatorial library.[14][15]

Protocol:

-

Sample Preparation: A small aliquot of the reaction mixture at equilibrium is diluted.

-

Ionization: The sample is introduced into the mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI).

-

Mass Analysis: The mass-to-charge (m/z) ratio of the ions is measured. The resulting mass spectrum will show peaks corresponding to the molecular ions of the starting materials and the newly formed hetero-ditelluride, confirming the exchange process.[16]

Applications and Future Outlook

The exceptionally dynamic nature of the Te-Te bond opens up new avenues in materials science and drug development.

-

Self-Healing Materials: Polymers incorporating ditelluride bonds have demonstrated remarkable self-healing properties at room temperature without the need for external intervention.[6] The reversible exchange of the Te-Te bonds allows the material to repair damage and restore its structural integrity.

-

Drug Delivery: The dynamic nature of the Te-Te bond could be exploited for the development of stimuli-responsive drug delivery systems. For instance, a drug could be tethered via a ditelluride linker, which could be cleaved under specific biological conditions to release the therapeutic agent.

-

Dynamic Combinatorial Libraries (DCLs): The rapid equilibration of ditellurides makes them ideal building blocks for the construction of DCLs.[3] These libraries can be used to identify molecules with high affinity for a biological target, accelerating the drug discovery process.

Conclusion

The dynamic Te-Te bond exchange in this compound and other ditellurides represents a significant advancement in the field of dynamic covalent chemistry. Characterized by its low bond dissociation energy, the Te-Te bond facilitates rapid and spontaneous exchange under a wide range of mild conditions, proceeding through a non-synchronous concerted mechanism.[3][6] Powerful analytical techniques, particularly ¹²⁵Te NMR spectroscopy, have been instrumental in elucidating the kinetics and equilibrium of this process.[3][10] The unique properties of the ditelluride bond make it a highly attractive moiety for the design of next-generation adaptive materials, responsive therapeutic systems, and complex molecular architectures. Further research into the biological compatibility and reactivity of these compounds will undoubtedly expand their application in medicinal chemistry and beyond.

References

- 1. Dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dynamic covalent chemistry. | Semantic Scholar [semanticscholar.org]

- 3. Dynamic Combinatorial Chemistry of Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Diethyl telluride | 627-54-3 [smolecule.com]

- 5. Dynamic covalent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dynamic Combinatorial Chemistry of Ditellurides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. WebElements Periodic Table » Tellurium » properties of compounds [winter.group.shef.ac.uk]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. Diethyl telluride | 627-54-3 | Benchchem [benchchem.com]

- 12. (Te) Tellurium NMR [chem.ch.huji.ac.il]

- 13. Stability Study of Hypervalent Tellurium Compounds in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass Spectrometry-Driven Epitope Mapping: Application of Diethylpyrocarbonate Covalent Labeling for the Immunotherapeutic Target Programmed Cell Death Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Thermodynamic Properties of Diethylditelluride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethylditelluride ((C₂H₅)₂Te₂) is an organotellurium compound of interest in various chemical and material science applications. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety assessment, and predicting its behavior in different environments. This technical guide provides a comprehensive overview of the experimental protocols required for the complete thermodynamic characterization of this compound.

Data Presentation

While specific experimental values for this compound are not currently available, the following table provides a structured format for the presentation of such quantitative data once determined.

| Thermodynamic Property | Symbol | Value | Units | Conditions |

| Standard Enthalpy of Formation (liquid) | ΔHf°(l) | kJ/mol | 298.15 K, 1 bar | |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | kJ/mol | 298.15 K, 1 bar | |

| Standard Molar Entropy (liquid) | S°(l) | J/(mol·K) | 298.15 K, 1 bar | |

| Molar Heat Capacity (liquid) | Cp,m(l) | J/(mol·K) | 298.15 K, 1 bar | |

| Enthalpy of Vaporization | ΔHvap | kJ/mol | At boiling point | |

| Vapor Pressure | P | Pa | Specify Temperature (K) |

Experimental Protocols

The determination of the thermodynamic properties of this compound would require a combination of calorimetric and analytical techniques.

Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation of this compound would be determined using combustion calorimetry.

Methodology: Combustion Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a quartz crucible within a high-pressure vessel (the "bomb"). A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion. The bomb is then pressurized with a high-purity oxygen atmosphere.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated container (a dewar). The temperature of the water is monitored with a high-precision thermometer.

-

Combustion: The sample is ignited remotely via an electric fuse. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after the combustion until a steady final temperature is reached.

-

Analysis of Products: Due to the presence of tellurium, the combustion products will include carbon dioxide, water, and tellurium dioxide (TeO₂). It is crucial to analyze the solid and gaseous products to ensure complete combustion and to identify any side products. This can be achieved using techniques such as X-ray diffraction for the solid residue and gas chromatography for the gaseous products.

-

Calculation:

-

The heat capacity of the calorimeter system (Ccal) is determined in a separate experiment by burning a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

-

The total heat released during the combustion of this compound (qtotal) is calculated from the measured temperature change (ΔT) and Ccal.

-

Corrections are made for the heat of combustion of the fuse wire and any combustion aid.

-

The standard enthalpy of combustion (ΔHc°) of this compound is then calculated.

-

Finally, the standard enthalpy of formation (ΔHf°) is determined using Hess's Law, by subtracting the standard enthalpies of formation of the combustion products (CO₂, H₂O, and TeO₂) from the standard enthalpy of combustion of this compound.

-

Heat Capacity (Cp) and Standard Molar Entropy (S°)

The heat capacity of this compound would be measured as a function of temperature using adiabatic calorimetry. The standard molar entropy is then derived from this data.

Methodology: Adiabatic Calorimetry

-

Sample Preparation: A known mass of purified this compound is sealed in a sample container within the calorimeter.

-

Calorimeter Setup: The sample container is placed in an adiabatic shield. The temperature of the shield is controlled to be as close as possible to the temperature of the sample container at all times, minimizing heat exchange with the surroundings.

-

Heat Input: A known quantity of electrical energy (q) is supplied to the sample through a heater, causing a small, measured increase in temperature (ΔT).

-

Measurement: The heat capacity at a given temperature is calculated as Cp = q / ΔT. This process is repeated over the desired temperature range (typically from near absolute zero to above room temperature) to obtain a curve of Cp as a function of temperature.

-

Entropy Calculation: The standard molar entropy at a reference temperature (e.g., 298.15 K) is calculated by integrating the heat capacity data from 0 K to the reference temperature, accounting for the entropies of any phase transitions:

S°(T) = ∫0Tfus (Cp,solid / T) dT + ΔHfus / Tfus + ∫TfusT (Cp,liquid / T) dT

where Tfus is the melting temperature and ΔHfus is the enthalpy of fusion.

Vapor Pressure and Enthalpy of Vaporization

The vapor pressure of this compound can be measured using the Knudsen effusion method, which is suitable for compounds with low volatility.[1][2][3][4]

Methodology: Knudsen Effusion Method

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a Knudsen cell, which is a small container with a very small orifice of known area.

-

Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a stable, controlled temperature.[3]

-

Mass Loss Measurement: As the sample evaporates (or sublimes), the vapor effuses through the orifice into the vacuum. The rate of mass loss ( dm/dt ) is measured with a high-precision microbalance.[2]

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation:

P = ( dm/dt ) * (2πRT/M)1/2 / A

where R is the ideal gas constant, T is the absolute temperature, M is the molar mass of this compound, and A is the area of the orifice.[4]

-

Enthalpy of Vaporization Calculation: The measurements are repeated at several different temperatures. The enthalpy of vaporization (ΔHvap) is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[2]

Mandatory Visualization

References

preliminary investigation of Diethylditelluride applications

October 12, 2025

Abstract

This technical guide provides an in-depth overview of diethylditelluride, an organotellurium compound with emerging applications in materials science and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the synthesis, potential therapeutic applications, and toxicological profile of this compound and related compounds. While direct research on this compound is nascent in some areas, this guide draws upon existing literature on analogous organotellurium compounds to provide a comprehensive preliminary investigation. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Introduction

This compound ((C₂H₅)₂Te₂) is an organochalcogen compound characterized by a tellurium-tellurium bond flanked by two ethyl groups. Organotellurium compounds have garnered increasing interest due to their unique chemical reactivity, which imparts a range of biological and material properties. Notably, the tellurium atom's ability to participate in redox cycles makes these compounds promising candidates for antioxidant and anticancer research. Furthermore, their volatility and decomposition characteristics are leveraged in materials science for the deposition of thin films. This guide will explore the primary applications of this compound, focusing on its synthesis, antioxidant potential, and preliminary investigations into its anticancer properties, alongside its use in chemical vapor deposition.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of an ethylating agent with a tellurium source. One common approach is the reductive alkylation of elemental tellurium.

Synthesis via Reductive Alkylation

A prevalent method for synthesizing dialkyl ditellurides involves the reduction of elemental tellurium followed by alkylation.

Materials:

-

Elemental Tellurium (Te) powder

-

Sodium borohydride (B1222165) (NaBH₄)

-

Ethyl bromide (C₂H₅Br)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen gas (N₂)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Under a nitrogen atmosphere, add elemental tellurium powder (1.0 equivalent) to a stirred solution of sodium borohydride (1.0 equivalent) in anhydrous DMF.

-

Heat the reaction mixture to 60°C for 1 hour. The solution will typically turn a deep purple color, indicating the formation of the sodium ditelluride (Na₂Te₂) intermediate.

-

Cool the reaction mixture to room temperature (25°C).

-

Slowly add ethyl bromide (1.2 equivalents) to the reaction mixture.

-

Stir the resulting mixture at 25°C for 3-20 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as n-hexane or ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Applications in Materials Science

A significant application of related organotellurium compounds, such as diethyl telluride ((C₂H₅)₂Te), is in the field of materials science as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). MOCVD is a technique used to grow high-quality thin films of various materials. Diethyl telluride has been utilized as a tellurium source for the growth of tungsten ditelluride (WTe₂) thin films.[1]

Metal-Organic Chemical Vapor Deposition (MOCVD)

In a typical MOCVD process, volatile precursor compounds are transported in a carrier gas to a reaction chamber where they decompose on a heated substrate, resulting in the deposition of a thin film. The choice of precursor is critical to the quality of the deposited film.

Potential Pharmacological Applications

Organotellurium compounds, including this compound, have shown promise in pharmacological research, primarily due to their antioxidant properties.

Antioxidant Activity: Glutathione (B108866) Peroxidase Mimicry

A key mechanism underlying the antioxidant activity of organotellurium compounds is their ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx). GPx plays a crucial role in the cellular defense against oxidative damage by catalyzing the reduction of harmful hydroperoxides, such as hydrogen peroxide (H₂O₂), using glutathione (GSH) as a reducing substrate.

The catalytic cycle involves the oxidation of the tellurium center by a hydroperoxide to a higher oxidation state, followed by reduction back to the active form by thiols like glutathione. This process detoxifies reactive oxygen species (ROS) and protects cells from oxidative stress.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of a compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (spectroscopic grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add a specific volume of the this compound solutions to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control well containing only the DPPH solution and methanol.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Anticancer Potential

While direct studies on the anticancer activity of this compound are limited, research on related organotellurium compounds, such as diphenyl ditelluride, has shown promising results. These compounds have been reported to exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.

It is important to note that the data presented in the following table is for diphenyl ditelluride , a structurally related compound, and should be interpreted with caution as the activity of this compound may differ.

Table 1: In Vitro Cytotoxicity of Diphenyl Ditelluride against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HCT116 | Colon Cancer | 2.4 | [2] |

| MRC5 | Normal Fibroblast | 10.1 | [2] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound

-

Human cancer cell line (e.g., HCT116)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Prepare a series of dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the different concentrations of the this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle control.

Toxicology and Safety

General Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of exposure, seek immediate medical attention.

Conclusion

This compound is an organotellurium compound with demonstrated and potential applications spanning materials science and pharmacology. Its role as a precursor in MOCVD for the synthesis of advanced materials is an established application for its analogue, diethyl telluride. The antioxidant properties of this compound, primarily through its glutathione peroxidase mimicry, present a promising avenue for further investigation in the context of diseases associated with oxidative stress. While direct evidence for its anticancer activity is still needed, the cytotoxicity of related organotellurium compounds suggests that this is a worthwhile area for future research. It is imperative that all research involving this compound be conducted with strict adherence to safety protocols due to its potential toxicity. This guide serves as a foundational resource to stimulate and inform further exploration into the applications of this intriguing compound.

References

Diethylditelluride: A Precursor for Advanced Materials Synthesis

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethylditelluride ((C₂H₅)₂Te₂), a volatile organotellurium compound with significant potential in the field of materials science. Its utility as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of tellurium-containing thin films, such as cadmium telluride (CdTe) and mercury cadmium telluride (HgCdTe), positions it as a key molecule for the development of advanced semiconductor devices. This document details its chemical properties, synthesis, and decomposition pathways, and explores its applications in materials science, supported by experimental insights and safety considerations.

Physicochemical Properties of this compound

This compound is a dense, reddish-yellow liquid at room temperature with a characteristic garlic-like odor. It is air-sensitive and should be handled under an inert atmosphere. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₄H₁₀Te₂ |

| Molecular Weight | 313.32 g/mol |

| Appearance | Reddish-yellow liquid |

| Odor | Strong, garlic-like |

| Solubility | Insoluble in water, soluble in organic solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of sodium ditelluride (Na₂Te₂) with an ethylating agent, such as ethyl bromide or ethyl iodide. The following protocol is a general method for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tellurium powder (Te)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Ethyl bromide (C₂H₅Br)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Deionized water

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

Preparation of Sodium Ditelluride: In a three-necked flask equipped with a condenser and a nitrogen/argon inlet, sodium borohydride (1.0 eq) is dissolved in anhydrous DMF under an inert atmosphere. Tellurium powder (2.0 eq) is added portion-wise with stirring. The mixture is heated to 80 °C for 1 hour, during which the solution will turn a deep red-purple color, indicating the formation of sodium ditelluride.

-

Alkylation Reaction: The reaction mixture is cooled to room temperature. Ethyl bromide (2.0 eq) is then added dropwise via a syringe or dropping funnel. The reaction is stirred at room temperature for 3-5 hours.

-

Workup and Extraction: The reaction mixture is poured into deionized water and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.

Expected Yield:

While specific yields for this compound are not extensively reported, similar syntheses of diorganyl ditellurides suggest that yields can be moderate to good, potentially in the range of 60-80%, depending on the purity of the reagents and the strictness of the inert atmosphere conditions.

Thermal Decomposition of this compound

The thermal stability of this compound is a critical parameter for its application in MOCVD. The decomposition process dictates the deposition temperature and the purity of the resulting thin film. The primary decomposition pathway involves the homolytic cleavage of the Te-Te and C-Te bonds.

dot

Caption: Thermal decomposition pathway of this compound.

Studies on the pyrolysis of the related compound diethyltellurium have shown that the primary gaseous byproducts are ethene and ethane, formed from the ethyl radicals. The final non-volatile product is elemental tellurium.

Applications in Materials Science: MOCVD Precursor

This compound's primary application in materials science is as a precursor for the deposition of tellurium-containing thin films via MOCVD. Its volatility and decomposition profile make it suitable for the controlled growth of materials like CdTe and HgCdTe, which are used in photovoltaics and infrared detectors.

dot

Caption: General workflow for MOCVD using this compound.

Growth of Cadmium Telluride (CdTe)

In the MOCVD of CdTe, this compound is co-flowed with a cadmium precursor, typically dimethylcadmium (B1197958) (Cd(CH₃)₂). The growth temperature and the ratio of the tellurium to cadmium precursors (the VI/II ratio) are critical parameters that influence the quality of the resulting film.

While specific data for this compound is scarce, studies on similar tellurium precursors like diisopropyltelluride (DIPTe) provide valuable insights into the expected effects of these parameters.

Table 1: Expected Influence of MOCVD Parameters on CdTe Film Properties (inferred from studies on analogous precursors)

| Parameter | Effect on Film Properties |

| Substrate Temperature | Affects growth rate and crystallinity. Higher temperatures can lead to larger grain sizes but may also increase defect density. |

| VI/II Ratio | Influences the stoichiometry and electronic properties of the film. A higher VI/II ratio can lead to a more tellurium-rich film, which may affect the p-type doping efficiency. |

| Precursor Flow Rate | Directly impacts the growth rate of the thin film. |

Growth of Mercury Cadmium Telluride (HgCdTe)

For the growth of the ternary alloy HgCdTe, this compound would be used in conjunction with precursors for mercury and cadmium. The precise control over the vapor pressures of the three precursors is essential to achieve the desired stoichiometry and, consequently, the desired bandgap of the material for specific infrared detection applications.

Safety and Handling

Organotellurium compounds, including this compound, are generally considered to be toxic and should be handled with appropriate safety precautions.

Table 2: General Safety Information for Organotellurium Compounds

| Hazard | Precaution |

| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). |

| Air Sensitivity | Can be air-sensitive. Handle and store under an inert atmosphere (nitrogen or argon). |

| Decomposition | Thermal decomposition can release toxic fumes. Avoid excessive heating. |

Conclusion and Future Outlook

This compound shows promise as a viable precursor for the MOCVD of tellurium-based semiconductor materials. Its volatility and decomposition characteristics are key to its utility. However, a more detailed investigation into its MOCVD process parameters, including a direct comparison with other tellurium precursors, is necessary to fully realize its potential. Further research into optimizing its synthesis to produce high-purity material at a lower cost will also be crucial for its broader adoption in industrial applications. The development of safer, less toxic tellurium precursors remains an active area of research in materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethylditelluride

These application notes provide a detailed, step-by-step protocol for the synthesis of diethylditelluride for researchers, scientists, and professionals in drug development. The described method is based on the reduction of elemental tellurium to form sodium ditelluride in situ, followed by its reaction with an ethyl halide.

Introduction

This compound is an organotellurium compound with applications in organic synthesis and materials science. The synthesis of dialkyl ditellurides can be challenging due to the potential for side reactions, such as the formation of dialkyl tellurides, and the need for harsh reaction conditions.[1][2][3] This protocol outlines a selective and efficient method for the synthesis of this compound under mild conditions, minimizing the formation of byproducts.[3][4] The method involves the reduction of elemental tellurium with sodium borohydride (B1222165) to generate sodium ditelluride, which then reacts with an ethyl halide to yield the desired this compound.[2][3][4]

Experimental Protocol

This protocol is adapted from the optimized synthesis of dialkyl ditellurides.[3][4]

Materials:

-

Tellurium powder (Te)

-

Sodium borohydride (NaBH₄)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl bromide (C₂H₅Br) or Ethyl iodide (C₂H₅I)

-

n-Hexane or Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen gas (N₂) or Argon gas (Ar) for inert atmosphere

Equipment:

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Condenser

-

Septa

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Preparation of Sodium Ditelluride:

-

To a two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add tellurium powder (1.0 eq).[3][4]

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask.[3][4]

-

Slowly add sodium borohydride (NaBH₄) (1.0 eq) to the suspension at room temperature.[3][4]

-

Heat the reaction mixture to 60 °C and stir for 1 hour. The solution will turn dark purple, indicating the formation of sodium ditelluride (Na₂Te₂).[4][5]

-

-

Synthesis of this compound:

-

After the formation of sodium ditelluride, cool the reaction mixture to 25 °C.[3][4]

-

Slowly add ethyl bromide or ethyl iodide (1.2 eq) to the reaction mixture via syringe.[3][4]

-

Stir the reaction mixture at 25 °C for 3-20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

-

-

Work-up and Purification:

-

Upon completion of the reaction, dilute the mixture with water.[5][6]

-

Extract the aqueous layer with n-hexane or ethyl acetate.[5][6]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

The resulting crude product can be further purified by column chromatography on silica (B1680970) gel to obtain pure this compound.

-

Reaction Scheme

The synthesis proceeds in two main steps: the reduction of elemental tellurium to sodium ditelluride, followed by the nucleophilic substitution reaction with an ethyl halide.

Figure 1: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various dialkyl ditellurides, which are analogous to this compound, using the described protocol.

| Alkyl Halide | Reaction Time (h) | Yield (%) | Reference |

| n-Butyl bromide | 3 | 75 | [3] |

| n-Pentyl bromide | 3 | 82 | [3] |

| n-Hexyl bromide | 3 | 88 | [3] |

| n-Heptyl bromide | 3 | 91 | [3] |

| n-Octyl bromide | 3 | 93 | [3] |

| sec-Butyl bromide | 5 | 79 | [3] |

| Isopentyl bromide | 5 | 71 | [3] |

| Cyclohexyl bromide | 20 | 59 | [3][5] |

Safety Precautions

-

Organotellurium compounds are generally toxic and should be handled with care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium borohydride is a reducing agent that reacts with water to produce hydrogen gas, which is flammable. Handle with care and avoid contact with water during the initial reaction setup.

-

Ethyl halides are volatile and flammable. Handle in a fume hood.

References

- 1. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides [ouci.dntb.gov.ua]

- 2. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Grignard Reagent Method for Diethylditelluride Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylditelluride [(C₂H₅)₂Te₂] is an organotellurium compound of interest in various fields of chemical research, including materials science and synthetic organic chemistry. Organotellurium compounds, in general, are utilized as reagents and intermediates in organic synthesis and have applications in the development of novel materials. The Grignard reagent method offers a direct and accessible route for the synthesis of dialkyl ditellurides. This protocol details the synthesis of this compound via the reaction of ethylmagnesium bromide with elemental tellurium, followed by in-situ air oxidation of the resulting ethyltelluromagnesium bromide intermediate.

Reaction Principle

The synthesis proceeds in two main stages. First, a Grignard reagent, ethylmagnesium bromide (CH₃CH₂MgBr), is prepared from the reaction of ethyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF). Subsequently, elemental tellurium powder is added to the Grignard reagent solution. The ethylmagnesium bromide attacks the tellurium, leading to the formation of ethyltelluromagnesium bromide (CH₃CH₂TeMgBr). This intermediate is then oxidized, typically by bubbling air through the reaction mixture, to yield the final product, this compound.

Experimental Protocol

3.1. Materials and Reagents

-

Magnesium turnings

-

Ethyl bromide

-

Tellurium powder (100 mesh)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane (B92381) or petroleum ether for purification

-

Nitrogen or Argon gas for inert atmosphere

3.2. Equipment

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with stir bar

-

Heating mantle

-

Schlenk line or nitrogen/argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Procedure

Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

All glassware must be thoroughly dried in an oven and assembled under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Place magnesium turnings in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Prepare a solution of ethyl bromide in anhydrous THF in the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.

-

Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has reacted. The resulting solution of ethylmagnesium bromide will be cloudy and grayish.

Step 2: Synthesis of this compound

-

Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice bath.

-

Under a positive pressure of nitrogen or argon, add tellurium powder to the stirred Grignard solution in small portions. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

-

After the complete addition of tellurium, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The solution will turn dark reddish-brown, indicating the formation of the ethyltelluromagnesium bromide intermediate.

-

To induce oxidation of the tellurolate to the ditelluride, bubble a gentle stream of dry air through the reaction mixture for 2-3 hours. The color of the solution will typically change.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude this compound, a reddish-brown oil, can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using hexane or petroleum ether as the eluent.

Data Presentation

| Parameter | Value |

| Chemical Formula | C₄H₁₀Te₂ |

| Molecular Weight | 313.32 g/mol |

| Appearance | Reddish-brown liquid |

| Boiling Point | 115-117 °C at 10 mmHg |

| ¹H NMR (CDCl₃) | δ 3.05 (q, J = 7.6 Hz, 4H, -CH₂-), 1.75 (t, J = 7.6 Hz, 6H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 14.5 (-CH₃), 7.8 (-CH₂-) |

| Mass Spectrometry (EI) | m/z (relative intensity): 314 (M⁺, based on ¹³⁰Te), fragments corresponding to loss of ethyl and tellurium moieties. |

| Typical Yield | 60-75% |

Visualization

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Organotellurium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under a dry, inert atmosphere.

-

Anhydrous solvents are essential for the success of the Grignard reaction.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Application Notes and Protocols for Diethylditelluride in MOCVD

A Comprehensive Guide for Researchers in Material Science and Drug Development